molecular formula C18H14N4S B12579425 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine CAS No. 606092-72-2

5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine

Cat. No.: B12579425
CAS No.: 606092-72-2
M. Wt: 318.4 g/mol
InChI Key: RVXAVLKJEPIRIR-UHFFFAOYSA-N
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Description

5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine is a heterocyclic compound that belongs to the class of thiazoles. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazole with 2-phenylquinazoline under specific conditions. The reaction may require catalysts and solvents to facilitate the process. For instance, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical properties. Its combination of a thiazole ring with a quinazoline moiety makes it a valuable compound for various research applications.

Properties

CAS No.

606092-72-2

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

5-methyl-N-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H14N4S/c1-12-11-19-18(23-12)22-17-14-9-5-6-10-15(14)20-16(21-17)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20,21,22)

InChI Key

RVXAVLKJEPIRIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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